

Technical Support Center: Enalkiren Dosage Optimization

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Compound of Interest

Compound Name: *Enalkiren*
CAS No.: *113082-98-7*
Cat. No.: *B1671266*

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Welcome to the technical support center for **Enalkiren**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing **Enalkiren** dosage to minimize off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **Enalkiren**?

Enalkiren is a potent and highly specific, non-peptidic, second-generation direct renin inhibitor. [1] Its primary mechanism of action is the direct inhibition of the enzyme renin, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). By binding to the active site of renin, **Enalkiren** prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II. [2][3][4] Angiotensin II is a potent vasoconstrictor and stimulates the release of aldosterone, so its reduction leads to vasodilation and decreased sodium and water retention, ultimately lowering blood pressure. [3]

Q2: What are the known on-target effects of **Enalkiren**?

The primary on-target pharmacodynamic effects of **Enalkiren** are directly related to its inhibition of the RAAS. These include:

- **Suppression of Plasma Renin Activity (PRA):** **Enalkiren** causes a dose-dependent reduction in PRA.[2][5]
- **Reduction of Angiotensin II Levels:** Consequently, there is a marked decrease in circulating angiotensin II.[2]
- **Lowering of Blood Pressure:** **Enalkiren** has been shown to produce significant, dose-related decreases in both systolic and diastolic blood pressure in hypertensive patients.[2][5]

Q3: What are the potential off-target effects of **Enalkiren**?

Enalkiren is known to be highly selective for renin. Studies on diol-containing renin inhibitors, a class to which **Enalkiren** belongs, have shown them to be extremely selective for human renin over other related aspartyl proteases such as cathepsin D, pepsin, and gastricsin.[6] This high selectivity suggests a low probability of direct off-target effects related to the inhibition of these other proteases.

However, like other modulators of the renin-angiotensin system, high dosages or specific patient populations might lead to adverse effects that can be considered extensions of the on-target pharmacology or true off-target effects. These may include:

- **Hypotension:** Excessive lowering of blood pressure, especially in volume-depleted subjects. [7]
- **Hyperkalemia:** A potential risk, particularly in patients with renal impairment or those taking other medications that affect potassium levels, due to the reduction in aldosterone.[8]
- **Renal Impairment:** Caution is advised in patients with pre-existing kidney conditions.[8]

Q4: How can I optimize the dosage of **Enalkiren** in my experiments to minimize off-target effects?

Dosage optimization is critical for distinguishing between on-target and potential off-target effects. A dose-response study is the most effective method. Start with a low dose that is

known to engage the target (i.e., inhibit renin) and titrate upwards. Monitor both the desired on-target effects (e.g., reduction in PRA) and any potential off-target effects in your experimental system. The goal is to identify the lowest effective dose that achieves the desired on-target effect without inducing adverse or unexpected phenotypes.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
Greater than expected drop in blood pressure or signs of hypotension in animal models.	On-target effect at a high dose, or animal model is salt/volume-depleted.	Reduce the dose of Enalkiren. Ensure the animal model is in a normal salt and volume state before dosing.
Unexpected cellular phenotype or toxicity in in vitro assays.	Potential off-target effect on a cellular pathway.	Perform a dose-response experiment to determine if the effect is dose-dependent. Conduct a selectivity screen against a panel of related proteases to identify potential off-target interactions.
High variability in experimental results.	Inconsistent drug formulation or administration. Differences in the baseline RAAS activity of the experimental subjects.	Ensure consistent and accurate preparation and administration of Enalkiren. Standardize experimental conditions, including diet (especially sodium content) and time of day for dosing and measurements.
Lack of a significant on-target effect (e.g., no change in PRA).	Insufficient dosage, poor bioavailability (if administered orally), or degradation of the compound.	Increase the dose of Enalkiren. For in vivo studies, consider intravenous administration as Enalkiren has low oral bioavailability. ^{[1][8]} Verify the integrity and concentration of your Enalkiren stock solution.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies with **Enalkiren**, which can serve as a reference for dose selection in preclinical and clinical research.

Table 1: Dose-Response of **Enalkiren** on Plasma Renin Activity (PRA) and Blood Pressure

Enalkiren Dose	Change in PRA	Change in Systolic Blood Pressure (mmHg)	Change in Diastolic Blood Pressure (mmHg)	Reference
< 0.1 mg/kg (IV)	Marked Suppression	Little Hemodynamic Response	Little Hemodynamic Response	[2]
0.3 mg/kg (IV)	Marked Suppression	Significant Decrease	Significant Decrease	[2]
1.2 mg/kg (IV)	Marked Suppression	Significant Decrease	Significant Decrease	[2][5]

Table 2: Pharmacokinetic Properties of **Enalkiren**

Parameter	Value	Reference
Plasma Half-life	1.6 hours	[2]
Oral Bioavailability	<2%	[1][8]

Experimental Protocols

Protocol 1: Measurement of Plasma Renin Activity (PRA)

This protocol outlines a general method for determining PRA, a key pharmacodynamic marker for **Enalkiren**'s on-target activity.

- **Blood Collection:** Collect whole blood from the experimental subject into a tube containing an anticoagulant (e.g., EDTA).
- **Plasma Separation:** Centrifuge the blood sample at 4°C to separate the plasma.
- **Angiotensin I Generation:** Incubate the plasma at 37°C for a defined period (e.g., 1-3 hours). During this incubation, renin in the plasma will cleave angiotensinogen to produce angiotensin I.
- **Stopping the Reaction:** Stop the enzymatic reaction by placing the sample on ice or by adding an enzyme inhibitor.
- **Quantification of Angiotensin I:** Measure the amount of angiotensin I generated using a validated method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- **Calculation of PRA:** Express PRA as the rate of angiotensin I generation per unit of time (e.g., ng/mL/hr).

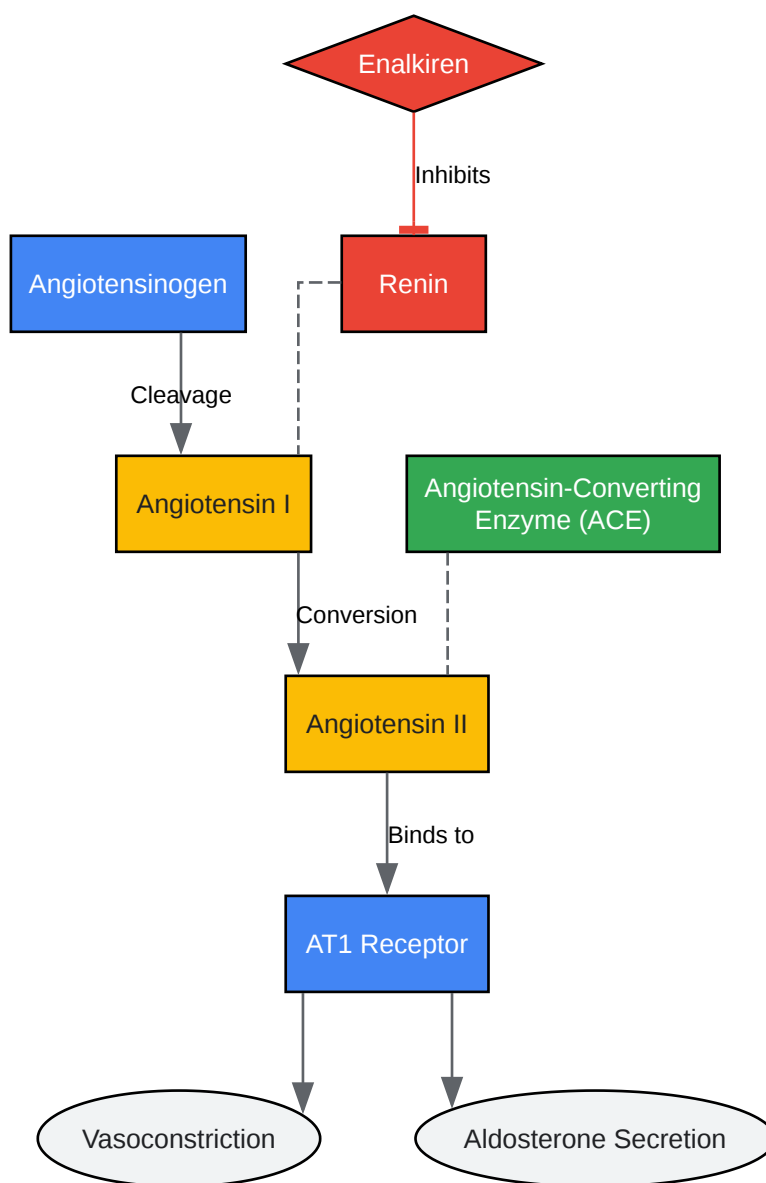
Protocol 2: Off-Target Selectivity Profiling

To experimentally confirm the selectivity of **Enalkiren**, a protease profiling assay can be performed.

- **Select Protease Panel:** Choose a panel of relevant proteases to test for off-target inhibition. This should include other aspartyl proteases like Cathepsin D, Pepsin, and Gastricsin, as well as other classes of proteases.
- **Prepare Assay Reactions:** For each protease, prepare a reaction mixture containing the enzyme, its specific substrate, and an appropriate buffer.
- **Add **Enalkiren**:** Add **Enalkiren** at a range of concentrations to the assay reactions. Include a vehicle control (no **Enalkiren**) and a positive control inhibitor for each protease.
- **Incubate and Measure Activity:** Incubate the reactions and measure the enzymatic activity using a suitable detection method (e.g., fluorescence, absorbance).

- Determine IC50 Values: Calculate the half-maximal inhibitory concentration (IC50) of **Enalkiren** for each protease.
- Assess Selectivity: Compare the IC50 value for renin with the IC50 values for the other proteases. A significantly higher IC50 for other proteases indicates high selectivity for renin.

Visualizations



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Caption: Mechanism of action of **Enalkiren** in the Renin-Angiotensin-Aldosterone System (RAAS).

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